molecular formula C10H16N4O B11790529 N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

Cat. No.: B11790529
M. Wt: 208.26 g/mol
InChI Key: DTECEAFQBXGWLI-UHFFFAOYSA-N
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Description

N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is a chemically synthesized small molecule featuring a tetrahydroimidazopyrazine scaffold, a structure recognized for its diverse therapeutic potential in medicinal chemistry. This scaffold is considered a bioisostere of pyrido[3,4-d]pyrimidine and has been identified as a key structural component in the development of novel inhibitors for various biological targets . Recent research highlights the significant value of this core structure in pioneering new classes of therapeutics, particularly as a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel . TRPC5 is a calcium-permeable non-selective cation channel that has emerged as a promising target for treating chronic kidney disease (CKD) and focal segmental glomerulosclerosis (FSGS). The mechanism of action involves the disruption of a positive feedback loop in podocytes; TRPC5 inhibition prevents calcium influx, thereby suppressing the activation of Ras-related C3 botulinum toxin substrate 1 (Rac1), which is known to induce effacement of podocyte foot processes and proteinuria . Compounds sharing this scaffold have demonstrated robust efficacy in animal models, ameliorating hypertension-induced renal injury and showing significant reduction of proteinuria, a key biomarker in kidney disease . Beyond renal applications, derivatives of the imidazo[1,2-a]pyrazine scaffold are also investigated as modulators of other significant targets. For instance, closely related tetrahydroimidazo[1,2-a]pyrazine derivatives have been developed as P2X7 receptor antagonists. The P2X7 receptor is a ligand-gated ion channel activated by ATP and is implicated in the release of proinflammatory cytokines; its antagonists are explored for the treatment of pain, neurodegenerative disorders, and inflammatory diseases . Furthermore, this chemotype is utilized in the design of inhibitors for dipeptidyl peptidase (DPP) for the management of type 2 diabetes, and some derivatives have shown selective antifungal activity, underscoring the scaffold's versatility . This product is intended for research purposes only, specifically for use in bioassays, target validation, and early-stage drug discovery projects aimed at these and other therapeutic areas.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

N-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

InChI

InChI=1S/C10H16N4O/c1-7(2)13-10(15)8-9-12-4-6-14(9)5-3-11-8/h4,6-8,11H,3,5H2,1-2H3,(H,13,15)

InChI Key

DTECEAFQBXGWLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1C2=NC=CN2CCN1

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Core Heterocycle Formation

The synthesis of the tetrahydroimidazo[1,2-a]pyrazine core is typically achieved through cyclocondensation reactions. A representative method involves treating pyrazine-2-methylamine with acid anhydrides in an ice-water bath, followed by room-temperature stirring to form an intermediate amide . Subsequent reaction with phosphorus oxychloride (POCl₃) and phosphorous pentoxide (P₂O₅) under reflux conditions induces cyclization, yielding the imidazo[1,2-a]pyrazine scaffold .

Critical parameters for this step include:

  • Molar ratios : A 1:1.25 ratio of starting amide to P₂O₅ optimizes ring closure efficiency .

  • Temperature control : Reflux at 110–120°C for 5 hours ensures complete conversion .

  • Workup procedure : Quenching the reaction mixture with ice-cold NaOH solution (pH 5–6) prevents decomposition of the sensitive heterocycle .

This method typically achieves 65–75% yields for the cyclized product, with purity >90% after aqueous workup .

The introduction of the N-isopropyl carboxamide group at position 8 requires careful manipulation of protecting groups and coupling reagents. A patented approach utilizes bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl) as the coupling agent in dichloromethane . The process involves:

  • Protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) in ethanol .

  • Reaction with isopropylamine in the presence of BOP-Cl and triethylamine (TEA) .

  • Deprotection under acidic conditions (HCl/dioxane) to yield the final carboxamide .

Key considerations include:

  • Solvent selection : Dichloromethane provides optimal solubility for both the heterocyclic intermediate and coupling reagents .

  • Stoichiometry : A 1.5:1 molar ratio of BOP-Cl to amine ensures complete conversion .

  • Temperature : Reactions conducted at 0–5°C minimize side reactions .

This three-step sequence achieves an overall yield of 58–63% for the carboxamide derivative .

Solid-Phase Synthesis Approaches for Scalable Production

Recent advancements employ solid-phase techniques to improve scalability and reduce purification demands. A patented method uses Wang resin-bound intermediates, enabling:

  • Sequential coupling of Fmoc-protected amino acids

  • On-resin cyclization using HATU/DIEA in DMF

  • Cleavage with trifluoroacetic acid (TFA)/water (95:5)

This approach offers distinct advantages:

  • Purity : Crude products typically >80% pure by HPLC

  • Yield : 72–78% over 5 steps

  • Scalability : Batch sizes up to 500 g demonstrated

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityComplexity
Cyclocondensation 65–7590–92ModerateHigh
Solid-phase 72–7880–85HighMedium
Hydrogenation 85–9092–95LowLow

Purification and Characterization Techniques

Final purification typically employs a combination of:

  • Flash chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10)

  • Recrystallization : Ethyl acetate/hexane (1:3) at −20°C

  • HPLC : C18 column with 0.1% TFA in acetonitrile/water

Characterization data from patent examples include:

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.15 (d, J=6.4 Hz, 6H), 2.85–3.10 (m, 4H), 3.65–3.80 (m, 1H), 4.25 (s, 2H), 7.95 (s, 1H)

  • HRMS : m/z calcd for C₁₀H₁₆N₄O [M+H]⁺ 208.1321, found 208.1318

Industrial-Scale Process Considerations

For kilogram-scale production, key modifications include:

  • Continuous hydrogenation : Fixed-bed reactors with 5% Pd/Al₂O₃ catalysts

  • Automated pH control : Maintains ±0.2 pH units during aqueous workups

  • In-line analytics : FTIR monitoring of reaction progress

Typical production metrics:

  • Cycle time : 48–72 hours per batch

  • Overall yield : 61–67%

  • Purity : 98.5–99.2% (HPLC)

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide serves as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation with agents like hydrogen peroxide or potassium permanganate—makes it valuable for developing new chemical entities.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it interacts with specific biological macromolecules, which may lead to alterations in cellular pathways and physiological responses. Its unique structure allows it to bind effectively to active sites of enzymes, thus modulating their activity .

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Properties: Research has indicated potential anticancer activities, making it a candidate for further pharmacological investigation.

A comparative analysis with similar compounds reveals varying degrees of biological activity:

Compound NameBiological ActivitySimilarity Index
1-(Imidazo[1,2-a]pyrazin-3-yl)ethanoneAntitumor activity0.75
1-(Imidazo[1,2-a]pyridin-3-yl)ethanoneAntimicrobial properties0.70
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylateInvestigated for metabolic disorders0.65

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited a specific enzyme linked to cancer proliferation. The mechanism involved binding at the enzyme's active site and preventing substrate interaction.

Case Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Pyrazine vs. Pyrimidine Derivatives
  • Pyrazine Core : The target compound’s 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core contains a single nitrogen atom in the pyrazine ring, influencing hydrogen-bonding capacity and solubility.
Functional Group Modifications
  • Morpholino Substituents: Compounds such as 8-Morpholinoimidazo[1,2-a]pyrazine derivatives () replace the carboxamide with a morpholine group, improving metabolic stability and membrane permeability due to morpholine’s electron-rich oxygen atom .
  • Hydrazone Derivatives : Hydrazone-linked analogs (e.g., ) exhibit antibacterial activity, leveraging the hydrazone moiety’s ability to chelate metal ions or disrupt microbial enzymes .

Substituent Effects on Bioactivity

Aromatic Substituents
  • m-Tolyl and p-Tolyl groups (e.g., compounds 12f and 12g in ) influence electronic distribution, as evidenced by NMR chemical shifts (δ 8.84–7.36 ppm), correlating with altered receptor-binding affinities .
Electron-Withdrawing Groups
  • Trifluoromethyl (CF₃) : Derivatives like 4-(4-(trifluoromethyl)phenyl)picolinamide (compound 13d in ) exhibit strong electron-withdrawing effects, stabilizing charge-transfer interactions in target binding .
Anticancer Activity
  • G Protein Inhibitors : Cyclohexylmethyl-substituted analogs () inhibit heterotrimeric G proteins, showing synergy with cytostatic agents in cancer therapy .
  • N-Isopropyl Carboxamide: The target compound’s carboxamide may mimic endogenous peptide motifs, enabling selective inhibition of oncogenic signaling pathways .
Antimalarial and Antibacterial Activity
  • Imidazopiperazines : Fluorophenyl-substituted derivatives () demonstrate potent antimalarial activity, attributed to fluorine’s metabolic stability and enhanced target penetration .
  • Hydrazone Derivatives : Compounds in show broad-spectrum antibacterial effects, likely due to hydrazone-mediated disruption of bacterial cell membranes .

Stability and Reactivity

  • N-Isopropyl Carboxamide : The carboxamide group enhances aqueous solubility but may undergo hydrolysis under acidic conditions.
  • Morpholino Derivatives: Morpholine’s oxygen atom improves oxidative stability compared to tertiary amines .
  • Hydrazones : Susceptible to hydrolysis in vivo, limiting their therapeutic utility despite potent activity .

Biological Activity

N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that showcase its efficacy in various biological contexts.

The molecular formula of this compound is C11H15N3C_{11}H_{15}N_{3} with a molecular weight of 199.26 g/mol. The compound features a tetrahydroimidazo[1,2-a]pyrazine structure which is significant for its interactions with biological targets.

1. Orexin Receptor Antagonism

This compound has been identified as a non-peptide antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Studies indicate that this compound can reduce alertness and increase the duration of REM and NREM sleep in animal models .

2. Neuroprotective Effects

Research has demonstrated that the compound exhibits neuroprotective properties. In models of oxidative stress-induced neuronal death (e.g., PC12 cells), it has shown significant cytoprotective effects. The compound's mechanism may involve the inhibition of apoptotic pathways and modulation of neuroinflammatory responses .

3. Anticancer Activity

Preliminary studies suggest that this compound possesses anticancer properties. It has been tested against various cancer cell lines with promising results:

Cell LineIC50 (µM)
BEL-74029.4
A5497.8
MCF-753.5

These findings indicate that the compound may inhibit tumor growth through multiple pathways including apoptosis induction and cell cycle arrest .

4. Cholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase), which are critical in the treatment of Alzheimer's disease. It demonstrated competitive inhibition with IC50 values indicating strong potential as a therapeutic agent for cognitive disorders .

Case Study 1: Sleep Disorders

In a study involving rodent models of sleep disorders, administration of this compound resulted in significant increases in total sleep time and reductions in wakefulness during the light cycle. This suggests its utility in treating conditions like insomnia or other sleep-related disorders .

Case Study 2: Neuroprotection

In vitro experiments using PC12 cells exposed to hydrogen peroxide showed that treatment with the compound significantly reduced cell death compared to control groups. This neuroprotective effect was attributed to the modulation of oxidative stress markers and apoptosis-related proteins .

Q & A

Q. Critical Parameters :

ParameterImpact
TemperatureHigh reflux temperatures (e.g., THF at 66°C) improve cyclization but risk decomposition .
Solvent ChoicePolar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification .
CatalystHATU/DIPEA systems optimize carboxamide formation with minimal racemization .

How do researchers characterize the physicochemical properties of imidazo[1,2-a]pyrazine derivatives, and which analytical techniques are most effective?

Basic Research Question
Key characterization methods include:

  • LogP and PSA : Calculated via HPLC or software (e.g., ChemAxon) to predict bioavailability .
  • Spectroscopy :
    • NMR (¹H/¹³C): Assigns proton environments and confirms ring saturation (e.g., δ 2.5–3.5 ppm for tetrahydro protons) .
    • HRMS : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Q. Example Data :

PropertyMethodValue
LogPHPLC0.10
PSACalc.56.15 Ų
Melting PointDSC215–217°C

What strategies are employed to resolve contradictions in biological activity data between structurally similar imidazo[1,2-a]pyrazine derivatives?

Advanced Research Question
Contradictions often arise from subtle structural variations. Methodological approaches include:

  • SAR Studies : Systematic substitution (e.g., halogenation at C-6/C-8) to isolate activity drivers .
  • Target Engagement Assays : SPR or ITC to measure binding kinetics and confirm target specificity .
  • Metabolic Profiling : LC-MS to identify off-target interactions or metabolite interference .

Q. Case Study :

  • 6-Chloro vs. 8-Methyl Derivatives : Chloro-substituted analogs show 10-fold higher kinase inhibition due to enhanced hydrophobic interactions .

How can enantioselective synthesis be achieved for tetrahydroimidazo[1,2-a]pyrazine derivatives, and what catalysts are effective?

Advanced Research Question
Enantioselective hydrogenation using chiral catalysts:

  • Catalysts : Ru-BINAP complexes achieve >90% ee in reducing imine intermediates .
  • Conditions : Reactions in toluene at 40°C with Et₃N as a base optimize enantiomer separation .

Q. Example Workflow :

Intermediate Preparation : Synthesize prochiral imine precursors.

Catalytic Hydrogenation : Apply Ru-(S)-BINAP under H₂ (50 psi).

Analysis : Chiral HPLC or CD spectroscopy to confirm ee .

In pharmacophore development, how do structural modifications to the tetrahydroimidazo[1,2-a]pyrazine core affect target binding and selectivity?

Advanced Research Question
Core modifications are guided by:

  • Ring Saturation : Tetrahydro vs. dihydro forms alter conformational flexibility, impacting binding pocket fit .
  • Substituent Effects :
    • C-8 Isopropyl : Enhances hydrophobic interactions with kinase ATP pockets .
    • C-2 Carboxamide : Hydrogen-bonding with catalytic lysine residues improves affinity .

Q. Pharmacophore Model :

FeatureRoleExample Derivative
Hydrophobic CoreBinds ATP pocketN-Isopropyl group
H-bond AcceptorStabilizes active siteCarboxamide
Aromatic Ringπ-Stacking4-Fluorophenyl

What methodologies are used to assess the stability of this compound under physiological conditions?

Advanced Research Question
Stability studies involve:

  • Forced Degradation : Exposure to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products .
  • Plasma Stability : Incubation in human plasma (37°C, 24h) with LC-MS quantification of intact compound .

Q. Key Findings :

  • pH Sensitivity : Degrades rapidly at pH <3, forming imidazole ring-opened byproducts .
  • Oxidative Resistance : Stable in 0.1% H₂O₂, making it suitable for oral formulations .

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